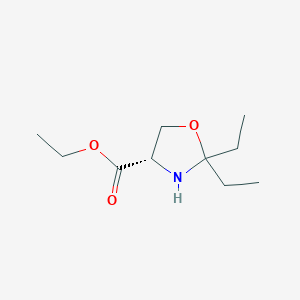
(S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate is a chiral oxazolidine derivative Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate typically involves the reaction of ethyl 2,2-diethylglycinate with an appropriate chiral auxiliary under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,4-diones.
Reduction: Reduction reactions can yield different oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxazolidine-2,4-diones, substituted oxazolidines, and various functionalized derivatives.
Aplicaciones Científicas De Investigación
(S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The compound’s chiral nature allows for selective binding to specific targets, enhancing its efficacy in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidine-2,4-diones: These compounds share the oxazolidine ring structure but differ in their functional groups.
Thiazoles: Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, similar in structure to oxazolidines but with different chemical properties.
Imidazoles: Imidazoles are five-membered rings containing two nitrogen atoms, used in various chemical and biological applications.
Uniqueness
(S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate is unique due to its specific chiral configuration and the presence of the ethyl and diethyl groups
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
ethyl (4S)-2,2-diethyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-4-10(5-2)11-8(7-14-10)9(12)13-6-3/h8,11H,4-7H2,1-3H3/t8-/m0/s1 |
Clave InChI |
FPUHZSCXFABJRG-QMMMGPOBSA-N |
SMILES isomérico |
CCC1(N[C@@H](CO1)C(=O)OCC)CC |
SMILES canónico |
CCC1(NC(CO1)C(=O)OCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


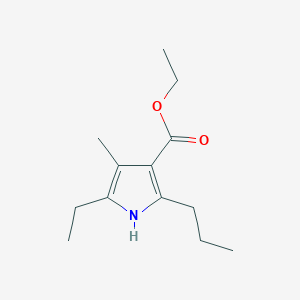

![(R)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12875860.png)

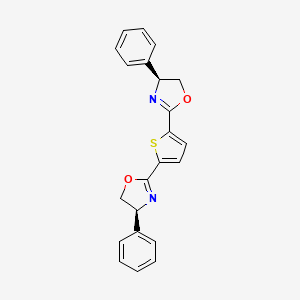
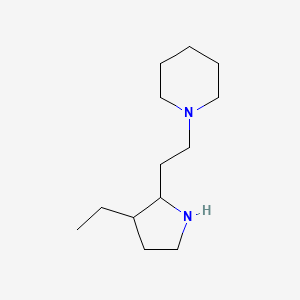

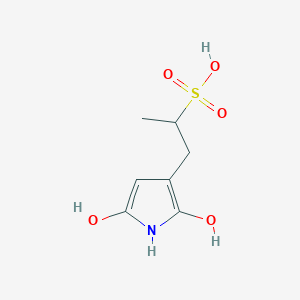

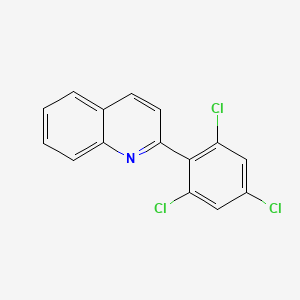
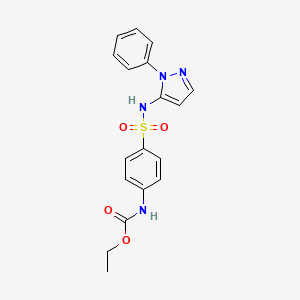

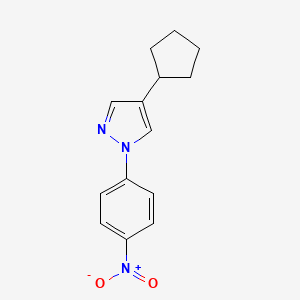
![3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12875930.png)
